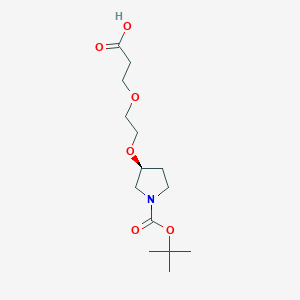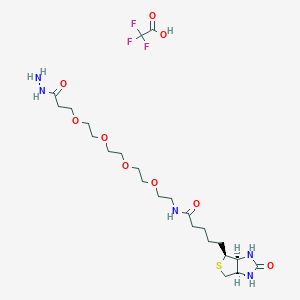
1,2-Seco-ziprasidone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ziprasidone Amino Acid is a compound that combines the properties of ziprasidone, an atypical antipsychotic, with an amino acid. Ziprasidone is primarily used to treat schizophrenia and bipolar disorder by modulating neurotransmitter activity in the brain. The addition of an amino acid aims to enhance its pharmacokinetic properties and therapeutic efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ziprasidone Amino Acid involves several steps:
Formation of Ziprasidone: Ziprasidone is synthesized through a multi-step process involving the reaction of 5-chloro-2,3-dihydro-1H-indole-2-one with 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine in the presence of a base.
Coupling with Amino Acid: The amino acid is then coupled with ziprasidone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of Ziprasidone Amino Acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to synthesize ziprasidone and subsequently couple it with the amino acid.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ziprasidone Amino Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the amino acid or ziprasidone moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; often in the presence of a base or acid catalyst.
Major Products
Oxidation: Oxidized derivatives of ziprasidone or the amino acid.
Reduction: Reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: New compounds with different functional groups, potentially leading to novel therapeutic agents.
Aplicaciones Científicas De Investigación
Ziprasidone Amino Acid has several scientific research applications:
Chemistry: Used as a model compound to study the effects of amino acid conjugation on drug properties.
Biology: Investigated for its potential to modulate neurotransmitter systems more effectively than ziprasidone alone.
Medicine: Explored as a potential treatment for psychiatric disorders with improved efficacy and reduced side effects.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of Ziprasidone Amino Acid involves:
Neurotransmitter Modulation: The compound binds to serotonin-2A (5-HT2A) and dopamine D2 receptors, modulating their activity and reducing symptoms of schizophrenia and bipolar disorder.
Enhanced Pharmacokinetics: The amino acid component may improve the compound’s absorption, distribution, metabolism, and excretion, leading to better therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Risperidone: Another atypical antipsychotic with similar receptor binding properties.
Olanzapine: Known for its efficacy in treating schizophrenia but with a different side effect profile.
Quetiapine: Used for similar indications but with distinct pharmacokinetic properties.
Uniqueness
Ziprasidone Amino Acid is unique due to its combination of ziprasidone with an amino acid, potentially offering:
Improved Efficacy: Enhanced therapeutic effects due to better pharmacokinetics.
Reduced Side Effects: Lower incidence of metabolic side effects compared to other atypical antipsychotics.
Novel Applications: Potential use in new therapeutic areas and drug delivery systems.
Propiedades
Número CAS |
1159977-64-6 |
|---|---|
Fórmula molecular |
C21H23ClN4O2S |
Peso molecular |
431.0 g/mol |
Nombre IUPAC |
2-[2-amino-5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chlorophenyl]acetic acid |
InChI |
InChI=1S/C21H23ClN4O2S/c22-17-13-18(23)15(12-20(27)28)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)29-24-21/h1-4,11,13H,5-10,12,23H2,(H,27,28) |
Clave InChI |
VMQKWKNTSXIWGW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC2=CC(=C(C=C2Cl)N)CC(=O)O)C3=NSC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)



![5-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B11929091.png)
![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11929099.png)
![(E,4S)-4-[[5-[2-[2,6-bis(azanyl)-4-oxidanylidene-1H-pyrimidin-5-yl]ethanoylamino]-3-fluoranyl-pyridin-2-yl]carbonylamino]pent-2-enedioic acid](/img/structure/B11929107.png)

![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)
![4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B11929134.png)
![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)

